4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt

説明

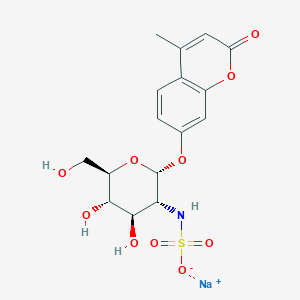

4-Methylumbelliferyl 2-sulfamino-2-deoxy-α-D-Glucopyranoside (4-MU-α-GlcNS) is a fluorogenic substrate of heparin sulphamidase. Heparin sulphamidase cleaves 4-MU-α-GlcNS to yield 4-MU-α-GlcNH2, which is then cleaved by α-glucosaminidase to release the fluorescent product 4-MU, which displays an emission maxima of 445-454 nm. The excitation maxima for 4-MU is pH-dependent: 330, 370, and 385 nm at pH 4.6, 7.4, and 10.4, respectively. 4-MU-α-GlcNS has been used to quantify heparin sulphamidase deficiencies associated with Mucopolisaccaridosis IIIA and other lysosomal disorders.

生化学分析

Biochemical Properties

The compound plays a significant role in biochemical reactions as a substrate for heparin sulphamidase . Heparin sulphamidase cleaves 4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt to yield 4-MU-α-GlcNH2, which is then cleaved by α-glucosaminidase to release the fluorescent product 4-MU .

Cellular Effects

It is known that the compound’s fluorescent product, 4-MU, can be used to quantify heparin sulphamidase deficiencies associated with Mucopolisaccaridosis IIIA and other lysosomal disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by heparin sulphamidase to yield 4-MU-α-GlcNH2 . This intermediate product is then cleaved by α-glucosaminidase to release the fluorescent product 4-MU .

生物活性

4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt (often abbreviated as 4-MU-2-deoxy-2-sulfamino-glucoside) is a synthetic compound primarily used as a substrate in biochemical assays, particularly for lysosomal enzymes. Its biological activity is significant in the context of metabolic disorders, especially Sanfilippo syndrome (MPS IIIA), where it serves as a fluorogenic substrate for heparin sulphamidase.

- Molecular Formula : C16H18N O10S·Na

- Molecular Weight : 439.37 g/mol

- CAS Number : 460085-45-4

- Purity : >95% (HPLC)

- Storage Temperature : -20°C

The compound acts as a substrate for the enzyme heparin sulphamidase, which is crucial in the lysosomal degradation pathway of heparan sulfate. The enzymatic hydrolysis of this substrate results in the release of 4-methylumbelliferone, a fluorescent product that can be quantitatively measured, allowing for the assessment of enzyme activity.

Enzyme Assays

- Fluorometric Measurement : The primary application of 4-MU-2-deoxy-2-sulfamino-glucoside is in the fluorometric measurement of heparin sulphamidase activity. This assay is vital for diagnosing Sanfilippo syndrome type A, a lysosomal storage disorder characterized by the accumulation of heparan sulfate due to enzyme deficiencies.

- Sensitivity and Specificity : Studies have shown that this substrate allows for sensitive detection of enzyme activity even at low concentrations, making it an essential tool in clinical diagnostics and research settings .

Case Studies and Applications

- Diagnosis of Sanfilippo Syndrome : A study highlighted the use of 4-MU-2-deoxy-2-sulfamino-glucoside in diagnosing patients with MPS IIIA. The fluorometric assay demonstrated significant differences in enzyme activity between affected individuals and healthy controls, underscoring its diagnostic potential .

- Enzymatic Activity Assessment : Various studies have utilized this compound to assess the activity of other lysosomal enzymes, such as N-acetyl-alpha-D-glucosaminidase. The ability to liberate 4-methylumbelliferone upon hydrolysis has been instrumental in developing sensitive assays for these enzymes .

Data Table: Summary of Biological Activity Studies

科学的研究の応用

Diagnostic Tool for Lysosomal Storage Diseases

4-Methylumbelliferyl 2-deoxy-2-sulfamino-alpha-D-glucopyranoside sodium salt serves as a substrate for the enzyme heparin sulphamidase. This enzyme is crucial in the diagnosis of Sanfilippo disease type A (MPS IIIA), which is a lysosomal storage disorder caused by the deficiency of heparin sulphamidase. The substrate undergoes enzymatic cleavage, resulting in the release of a fluorescent product, which can be quantitatively measured to assess enzyme activity and diagnose the disease .

Fluorometric Assays

The compound is employed in fluorometric assays to measure sulfamidase activity in biological samples. When heparin sulphamidase cleaves the substrate, it releases a fluorescent marker (4-methylumbelliferone), allowing researchers to quantify enzyme deficiencies associated with various mucopolysaccharidoses . The fluorescence emitted can be detected using standard laboratory fluorescence readers, making it a practical tool for clinical diagnostics.

Research on Mucopolysaccharidoses

Research studies have utilized this compound to investigate the biochemical pathways involved in mucopolysaccharidoses. For instance, it has been used to explore secondary deficiencies of neuraminidase in neurological manifestations of these diseases . The ability to measure enzyme activity accurately aids researchers in understanding the pathophysiology of lysosomal disorders and developing potential therapeutic interventions.

Case Studies and Research Findings

特性

IUPAC Name |

sodium;N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO10S.Na/c1-7-4-12(19)26-10-5-8(2-3-9(7)10)25-16-13(17-28(22,23)24)15(21)14(20)11(6-18)27-16;/h2-5,11,13-18,20-21H,6H2,1H3,(H,22,23,24);/q;+1/p-1/t11-,13-,14-,15-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMECUNAMBHBGFU-MYDYNYEJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18NNaO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。